molecular formula C22H29FO5 B12409345 Dexamethasone-d5-1

Dexamethasone-d5-1

Cat. No.: B12409345
M. Wt: 397.5 g/mol
InChI Key: UREBDLICKHMUKA-IGUGKSEASA-N
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Description

Dexamethasone-d5-1, also known as Hexadecadrol-d5-1, is a deuterium-labeled derivative of dexamethasone. Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of dexamethasone in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone-d5-1 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm the incorporation of deuterium and the absence of impurities .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone-d5-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Dexamethasone-d5-1 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Dexamethasone-d5-1 exerts its effects by binding to the glucocorticoid receptor. The drug-receptor complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This results in the suppression of inflammatory mediators, inhibition of neutrophil migration, and reversal of increased capillary permeability. The compound also suppresses the normal immune response, making it effective in treating various inflammatory and autoimmune conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dexamethasone-d5-1

This compound is unique due to its deuterium labeling, which provides several advantages:

Properties

Molecular Formula

C22H29FO5

Molecular Weight

397.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,10D2,17D/t4?,12-,15+,16+,17+,19+,20+,21+,22+

InChI Key

UREBDLICKHMUKA-IGUGKSEASA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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